molecular formula C10H16O2 B8506985 Ethyl 2-methyl-4-heptynoate

Ethyl 2-methyl-4-heptynoate

Cat. No. B8506985
M. Wt: 168.23 g/mol
InChI Key: OUOUWBWADJGCBT-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

Under argon atmosphere, to a stirred solution of dimethyl methylphosphonate (7.91 ml, 0.074 mol) in anhydrous THF (150 ml) was added dropwise a solution of n-butyl lithium in hexane (1.71N, 43 ml, 0.074 mol) and the mixture was stirred for 30 min at -78° C. A solution of ethyl 2-methyl-4-heptynoate (5.0 g, 0.03 mol) in anhydrous THF (5 ml) was dropwise added into the mixture, and the resulting mixture was stirred for 30 min. at -78° C. The resulting mixture was allowed to room temperature and 30 min. later, to the solution were then added water (10 ml) and acetic acid (45 ml) under ice-cooling, and concentrated. The residue was diluted with water (20 ml) and extracted with ethyl acetate (50 ml×2). The combined ethyl acetate layers were washed with water (20 ml) and with brine (20 ml), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled to give dimethyl 3-methyl-2-oxo-5-octynylphosphonate (6.55 g, 0.027 mol, 88%, B.p.: 118°-121° C./0.35 mmHg). The product was assigned the structure by the following data.
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.CCCCCC.[CH3:19][CH:20]([CH2:26][C:27]#[C:28][CH2:29][CH3:30])[C:21](OCC)=[O:22]>C1COCC1.C(O)(=O)C.O>[CH3:19][CH:20]([CH2:26][C:27]#[C:28][CH2:29][CH3:30])[C:21](=[O:22])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
7.91 mL
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
43 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(=O)OCC)CC#CCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 min. at -78° C
Duration
30 min
WAIT
Type
WAIT
Details
The resulting mixture was allowed to room temperature and 30 min.
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml×2)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water (20 ml) and with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(CP(OC)(OC)=O)=O)CC#CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.027 mol
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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